REACTION_CXSMILES
|
[OH-:1].[K+].[Cl-].[C:4]([C:13]([NH3+])([C:23](=[O:31])CCCCCCC)[C:14](=O)[CH2:15][CH2:16][CH2:17]CCCC)(=[O:12])[CH2:5]CCCCCC.S1(CCC[CH2:36]1)(=O)=O>>[C:23]([C:13]1[CH2:14][CH:15]([CH:16]=[CH2:17])[O:12][C:4]=1[CH3:5])([O:31][CH3:36])=[O:1] |f:0.1,2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
tricaprylylmethylammonium chloride
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
[Cl-].C(CCCCCCC)(=O)C(C(CCCCCCC)=O)(C(CCCCCCC)=O)[NH3+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S1(=O)(=O)CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(OC)C=1CC(OC1C)C=C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |